4-beta, 7-alpha-DIHYDROXYCHOLESTEROL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

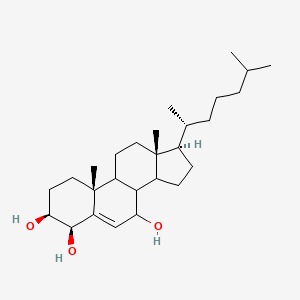

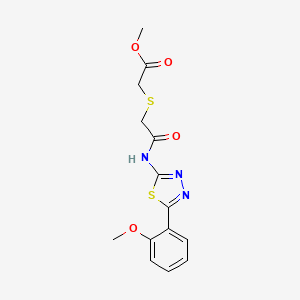

4-beta, 7-alpha-DIHYDROXYCHOLESTEROL, also known as (3b,4b,7a)-cholest-5-ene-3,4,7-triol, belongs to the class of organic compounds known as cholesterols and derivatives . It is a natural cholesterol metabolite that is synthesized in the liver and also found in the brain and adrenal glands.

Synthesis Analysis

The synthesis of this compound involves the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1), which is the first and rate-limiting enzyme in the classic bile acid synthesis pathway . The enzyme is exclusively expressed in the endoplasmic reticulum of hepatocytes .

Molecular Structure Analysis

The molecular formula of this compound is C27H46O3 . The molecular weight is 418.662 .

Applications De Recherche Scientifique

Metabolism and Biological Activities

One of the major oxysterols in human circulation is 4-beta-hydroxycholesterol, which is formed from cholesterol by the enzyme cytochrome P450 3A4. This compound has a notably slow elimination rate, potentially due to its slow rate of 7-alpha-hydroxylation, suggesting its high plasma concentration might be due to increased synthesis rather than impaired clearance (Bodin et al., 2002). Additionally, 4-beta-hydroxycholesterol acts as a ligand for the nuclear receptor LXR, indicating its role in cellular signaling pathways (Nury et al., 2013).

Cholesterol and Bile Acid Metabolism

Cholesterol 7-alpha-hydroxylase is a key enzyme in the conversion of cholesterol to bile acids. Studies have shown that the metabolism of 4-beta, 7-alpha-dihydroxycholesterol involves specific enzymatic activities that significantly impact cholesterol and bile acid synthesis (Skrede et al., 1985). The presence and metabolism of these oxysterols in human serum can serve as indicators of hepatic bile acid synthesis, highlighting their role in cholesterol homeostasis (Oda et al., 1990).

Role in Liver X Receptor (LXR) Signaling

4-beta-hydroxycholesterol, through its action as an agonist of LXRs, influences the expression of genes involved in lipid metabolism, indicating its significant role in maintaining lipid homeostasis (Peet et al., 1998). This function is critical for the body's ability to manage dietary cholesterol and suggests a regulatory mechanism that involves this compound in response to cholesterol intake.

Propriétés

IUPAC Name |

(3S,4R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-16(2)7-6-8-17(3)18-9-10-19-24-20(11-13-26(18,19)4)27(5)14-12-22(28)25(30)21(27)15-23(24)29/h15-20,22-25,28-30H,6-14H2,1-5H3/t17-,18-,19?,20?,22+,23?,24?,25-,26-,27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEITZYUKMAAGFE-WTVYXJAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4O)O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2678632.png)

![2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide](/img/structure/B2678644.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2678651.png)